molecular formula C16H23BN2O5 B591697 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid CAS No. 1150114-76-3

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid

Cat. No.: B591697
CAS No.: 1150114-76-3
M. Wt: 334.179
InChI Key: LJJBJECKHAIPNO-UHFFFAOYSA-N
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Description

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C16H23BN2O5. This compound is notable for its use in various chemical reactions and its applications in scientific research. It is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid pinacol ester with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical synthesis and biological studies . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid is unique due to its specific structure, which includes both a boronic acid group and a BOC-protected piperazine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJBJECKHAIPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675134
Record name {4-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid
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Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-76-3
Record name 1-Piperazinecarboxylic acid, 4-(4-boronobenzoyl)-, 1-(1,1-dimethylethyl) ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1150114-76-3
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Record name {4-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid
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